5-[(Dimethylamino)methyl]-2-furoic acid
Overview
Description
5-[(Dimethylamino)methyl]-2-furoic acid is an organic compound with the molecular formula C8H11NO3 It is a derivative of furan, a heterocyclic aromatic compound, and contains a dimethylamino group attached to the furan ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as benzofuran derivatives, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Similar compounds have been found to exhibit cytotoxic properties, indicating potential antiviral or anticancer activity .
Biochemical Pathways
The compound’s potential antiviral or anticancer activity suggests it may interact with pathways related to cell proliferation and viral replication .
Result of Action
Similar compounds have shown cytotoxic effects, suggesting that this compound may also induce cell death in certain contexts .
Biochemical Analysis
Biochemical Properties
5-[(Dimethylamino)methyl]-2-furoic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as a nucleophile due to the presence of the dimethylamino group. It interacts with enzymes such as esterases and proteases, which can catalyze the hydrolysis of ester and amide bonds, respectively. The nature of these interactions often involves the formation of transient covalent bonds between the compound and the active site of the enzyme, leading to changes in the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate the downstream signaling cascades, leading to alterations in gene expression and cellular metabolism. Additionally, this compound has been shown to affect the proliferation and differentiation of certain cell types, highlighting its potential as a modulator of cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, this compound can inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained activation or inhibition of signaling pathways. These long-term effects are particularly evident in in vitro studies, where continuous treatment with the compound can result in significant changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Additionally, high doses of this compound can cause toxic effects, such as liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway includes its conversion to metabolites through the action of cytochrome P450 enzymes, which catalyze the oxidation of the compound. This metabolic process can lead to the formation of reactive intermediates that may further interact with other biomolecules, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its potential impact on overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. For instance, certain transporters may actively transport this compound into the cytoplasm, where it can exert its biochemical effects. The distribution of the compound within tissues can also influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may enable the compound to directly influence gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-2-furoic acid typically involves the reaction of 5-chloromethyl-furan-2-carboxylic acid ethyl ester with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide at room temperature. The resulting product is then hydrolyzed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]-2-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
5-[(Dimethylamino)methyl]-2-furoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Dimethylamino)methyl]-2-furancarboxylic acid
- 5-[(Dimethylamino)methyl]furan-2-carboxylic acid
- 2-[(Dimethylamino)methyl]furan-2-ylmethylsulfanyl ethanamine
Uniqueness
5-[(Dimethylamino)methyl]-2-furoic acid is unique due to its specific combination of a dimethylamino group and a furan ring. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to similar compounds.
Properties
IUPAC Name |
5-[(dimethylamino)methyl]furan-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9(2)5-6-3-4-7(12-6)8(10)11/h3-4H,5H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPIDIFMBNAYOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355571 | |
Record name | 5-[(Dimethylamino)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86649-59-4 | |
Record name | 5-[(Dimethylamino)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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